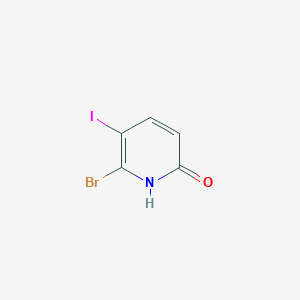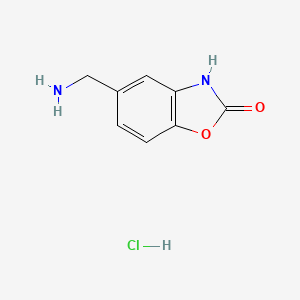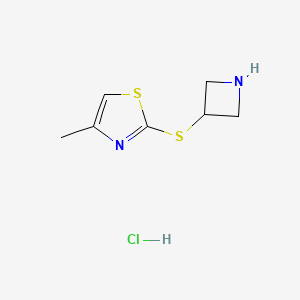
6-Bromo-5-iodopyridin-2-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Pentasubstituted Pyridines
6-Bromo-5-iodopyridin-2-ol serves as a valuable building block in medicinal chemistry research, particularly for the synthesis of pentasubstituted pyridines. For instance, Wu et al. (2022) demonstrated the synthesis of unique halogen-rich intermediates, which upon further chemical manipulations, can lead to a variety of pentasubstituted pyridines with desired functionalities (Wu et al., 2022).
Creation of Functionalized Pyridines
This chemical compound is used in the creation of functionalized pyridine derivatives, a process highlighted by Song et al. (2004). They described the synthesis of 5-bromopyridyl-2-magnesium chloride, which was then used to afford a range of functionalized pyridine derivatives, showcasing its importance in the development of compounds like Lonafarnib, a potent anticancer agent (Song et al., 2004).
Crystal Structure Analysis
Bunker et al. (2008) explored the crystal structure of a compound derived from 3-amino-5-bromopyridine and iodine, which yields 3-amino-5-bromo-2-iodopyridine. The study of its crystal structure, featuring weak intermolecular hydrogen bonds, is crucial for understanding the compound's properties and potential applications (Bunker et al., 2008).
Study of Chemoselective Reactions
The compound is also significant in studying chemoselective reactions, as illustrated by Rivera et al. (2019). They examined 4-Bromo-2,3,5-trichloro-6-iodopyridine in chemoselective Sonogashira reactions, providing efficient access to various alkynylated pyridines, which were further analyzed for their fluorescence properties (Rivera et al., 2019).
Direct Preparation in Coupling Reactions
Rieke and Kim (2011) developed a method for the direct preparation of 5-bromo-2-pyridylzinc iodide, derived from 5-bromo-2-iodopyridine. This method facilitates the use of the compound in various coupling reactions, expanding its applicability in synthesizing cross-coupling products (Rieke & Kim, 2011).
Electrocatalytic Synthesis
Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of bromo and chloropyridine. This study highlights the compound's role in electrosynthesis processes, particularly in the presence of CO2 (Gennaro et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-5-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZQQIRUODWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-iodopyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)








![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)


